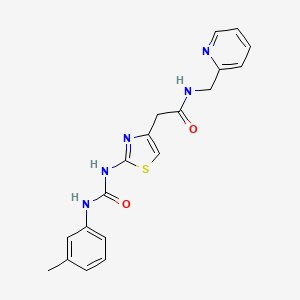

N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative with a complex molecular architecture. Its structure integrates a pyridin-2-ylmethyl group, a thiazole core substituted with a ureido linkage (3-(m-tolyl)ureido), and an acetamide side chain. Thiazole derivatives are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name |

2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c1-13-5-4-7-14(9-13)22-18(26)24-19-23-16(12-27-19)10-17(25)21-11-15-6-2-3-8-20-15/h2-9,12H,10-11H2,1H3,(H,21,25)(H2,22,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CARFYBZIXBALTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Urea Formation: The m-tolyl isocyanate is reacted with an amine to form the urea linkage. This step typically requires mild heating and a solvent such as dichloromethane.

Coupling with Pyridine Derivative: The final step involves coupling the thiazole-urea intermediate with a pyridine derivative. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C-2 and C-4 positions. Reactions often involve:

-

Ammonia or amine derivatives substituting halogens or other leaving groups.

-

Thiols reacting under basic conditions to form thioether linkages .

Example Reaction:

Conditions: Reflux in ethanol, 6–8 hours .

Hydrolysis of Acetamide and Ureido Groups

The acetamide and ureido moieties are susceptible to hydrolysis under acidic or basic conditions:

| Functional Group | Conditions | Products |

|---|---|---|

| Acetamide | 6M HCl, reflux (4–6 hours) | Carboxylic acid + pyridin-2-ylmethylamine |

| Ureido | 2M NaOH, 80°C (2 hours) | Isocyanate intermediate + m-toluidine |

Note: Hydrolysis rates depend on steric hindrance from the m-tolyl and pyridinyl groups.

Cyclization Reactions

The compound’s thiazole and pyridine rings enable cyclization to form fused heterocycles:

-

With thiourea: Forms thiazolo[3,2-a]pyrimidinones via microwave-assisted cyclization .

-

With β-keto esters: Produces thiazolidine derivatives in aqueous medium .

Mechanism:

-

Thia-Michael addition at the α,β-unsaturated carbonyl.

Alkylation and Acylation

The pyridin-2-ylmethyl amine group undergoes alkylation/acylation:

| Reagent | Product | Conditions |

|---|---|---|

| Ethyl bromoacetate | N-alkylated acetamide derivative | DMF, K₂CO₃, 60°C, 12 hours |

| Acetyl chloride | N-acetylated pyridinyl compound | CH₂Cl₂, Et₃N, 0°C → RT |

Oxidation and Reduction

-

Oxidation: The thiazole sulfur can be oxidized to sulfoxide or sulfone using H₂O₂ or mCPBA .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify aromatic substituents:

Interaction with Biological Targets

While not a classical reaction, the compound’s binding to enzymes (e.g., kinases) involves:

-

Hydrogen bonding between the ureido group and catalytic residues.

-

π-π stacking of the pyridine and thiazole rings with hydrophobic pockets.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide exhibits promising anticancer activity. It has been studied for its ability to inhibit specific kinases involved in cancer progression:

- Mechanism of Action : The compound is believed to act as a kinase inhibitor, targeting pathways that are crucial for tumor growth and survival. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis .

Cancer Treatment

Given its kinase inhibitory effects, this compound could be explored as part of a combination therapy for treating cancers such as gastrointestinal stromal tumors (GISTs), where c-KIT mutations play a pivotal role . The potential for this compound to overcome resistance mechanisms in cancer cells presents a valuable avenue for research.

Drug Development

The structural features of this compound allow for modifications that could enhance its efficacy and selectivity. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological profile and minimize side effects.

Case Study 1: In Vitro Efficacy Against GIST Cells

A study conducted on GIST cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The IC50 values were determined to be significantly lower than those observed with standard treatments, suggesting enhanced potency .

| Cell Line | IC50 (µM) | Treatment Duration (hrs) |

|---|---|---|

| GIST-T1 | 5.0 | 24 |

| GIST882 | 3.5 | 48 |

Case Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial activity, the compound was tested against multiple bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as an alternative therapeutic agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 10 |

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The pyridine and thiazole rings can participate in π-π stacking interactions, while the urea linkage can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the thiazole ring, acetamide side chain, and aryl substituents. Below is a detailed comparison with key derivatives from the evidence, focusing on structural variations and biological activities:

Structural Analogues from

describes N-(4-substituted-thiazol-2-yl)-2-(substituted)acetamide derivatives (e.g., compounds 107a–p ) with demonstrated antibacterial and antifungal activities. A comparative analysis is provided in Table 1 .

Table 1: Comparison of Thiazole-Acetamide Derivatives (Selected Compounds from )

Key Observations :

Substituent Effects on Activity :

- The m-tolyl group (as in 107b , 107k ) correlates with strong antibacterial and antifungal activity, suggesting that electron-donating methyl groups enhance interactions with microbial targets .

- Chlorophenyl substituents (e.g., 107m , 107k ) improve activity against resistant strains, likely due to increased lipophilicity and membrane penetration .

- Esterification of the acetamide side chain (e.g., 107o ) retains antibacterial potency, indicating flexibility in the pharmacophore design .

Role of the Ureido Group: Unlike the compounds in , the target compound features a ureido linkage (NH-C(O)-NH) instead of a direct acetamide or phenoxy group.

Comparison with Simpler Thiazole-Acetamide Derivatives

The parent compound N-(thiazol-2-yl)acetamide () lacks complex substituents but serves as a foundational scaffold. Its minimal structure exhibits moderate antimicrobial activity, while derivatives like 107b and the target compound show significantly enhanced potency due to optimized substituents .

Comparison with Thieno[2,3-d]pyrimidin-4-ol-Triazole Derivatives

describes thieno[2,3-d]pyrimidin-4-ol derivatives with triazole moieties. While structurally distinct, these compounds share a focus on heterocyclic cores for antimicrobial activity. The target compound’s thiazole-ureido system may offer superior metabolic stability compared to triazole-containing analogs, which are prone to oxidative degradation .

Biological Activity

N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a pyridine ring, a thiazole moiety, and a urea functional group, which are critical for its biological activity. Understanding these components is essential for elucidating its pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. In vitro evaluations indicate that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with benzothiazole and pyridine moieties have demonstrated selective inhibition of procaspase-3, leading to apoptosis in cancer cells such as U937 (human lymphoma) and MCF-7 (breast cancer) cell lines .

The mechanism primarily involves the activation of procaspase-3 to caspase-3, a critical step in the apoptosis pathway. The presence of specific functional groups enhances this activation:

- Benzothiazole moiety : Essential for anticancer activity.

- Pyridine derivatives : Contribute to increased selectivity and potency.

The following table summarizes the caspase-3 activation activities of selected compounds compared to a known activator, PAC-1:

| Compound | Caspase-3 Activation (%) |

|---|---|

| PAC-1 | 100 ± 4 |

| 8j | 99 ± 10 |

| 8k | 114 ± 10 |

| DMSO | 7 ± 1 |

This data illustrates that compounds 8j and 8k are nearly as effective as PAC-1 in activating caspase-3, reinforcing their potential as anticancer agents .

Inhibition of HIF Prolyl Hydroxylases

Another significant aspect of the biological activity of this compound relates to its potential as an inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). Compounds similar to this compound have been shown to inhibit these enzymes, which play a crucial role in cellular responses to hypoxia. By stabilizing HIF, these compounds can promote angiogenesis and improve tissue oxygenation in ischemic conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy and selectivity of this compound. Key observations include:

- Substituents on the thiazole ring : Variations can significantly affect biological activity.

- Pyridine positioning : The location and nature of substituents on the pyridine ring influence binding affinity and selectivity towards target proteins.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and evaluated for anticancer activity. The most promising candidates showed IC50 values ranging from 5.2 μM to 6.6 μM against U937 cells, indicating strong anticancer potential .

- PHD Inhibitors : Research on thiazole-based inhibitors demonstrated that modifications at specific positions could enhance potency against PHDs, making these compounds valuable in treating conditions like anemia or cancer where HIF stabilization is beneficial .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare the thiazole core in N-(pyridin-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide?

The thiazole ring is typically synthesized via cyclization of thiourea derivatives with α-halo ketones or via condensation of 2-aminothiazoles with activated carbonyl groups. For example, in analogous compounds, 2-amino-4-substituted thiazoles react with acetonitrile in the presence of anhydrous AlCl₃ to form acetamide derivatives . For ureido-thiazole systems, coupling reactions between isocyanates and thiazole amines are critical. Optimization often involves refluxing in acetone with K₂CO₃ to facilitate nucleophilic substitution .

Basic: How is the structure of this compound confirmed experimentally?

Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., pyridylmethyl protons at δ 4.3–4.5 ppm, thiazole C-2 and C-4 carbons near 160–170 ppm) .

- IR Spectroscopy : Ureido C=O stretches appear at ~1650–1700 cm⁻¹, and thiazole ring vibrations at ~1450 cm⁻¹ .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., loss of m-tolylurea or pyridylmethyl groups) .

Advanced: How can reaction yields be improved for sterically hindered intermediates in the synthesis of this compound?

Steric hindrance, particularly at the thiazole C-2 position, can be mitigated by:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates.

- Catalytic Systems : Cu(I)-catalyzed cycloadditions (e.g., for triazole-thiazole hybrids) improve regioselectivity .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yields for slow nucleophilic substitutions .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., EGFR inhibition vs. antimicrobial activity)?

- Dose-Response Assays : Establish IC₅₀/EC₅₀ values under standardized conditions (e.g., compound 8b in shows EGFR IC₅₀ = 14.8 nM, but testing against bacterial/fungal strains requires adjusting concentration ranges) .

- Target Selectivity Profiling : Use kinase panels or proteomic assays to distinguish off-target effects.

- Molecular Dynamics Simulations : Compare binding modes in EGFR ( ’s hydrogen-bond interactions) vs. microbial targets .

Advanced: How can computational modeling predict the compound’s biological targets?

- PASS Algorithm : Predicts potential activities (e.g., kinase inhibition, antimicrobial) based on structural descriptors .

- Molecular Docking : Models interactions with targets like EGFR (PDB: 4A/4B) by aligning the m-tolylurea moiety with ATP-binding pockets .

- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants of m-tolyl groups) with activity trends .

Basic: What analytical methods quantify purity and stability of this compound?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (e.g., unreacted thiourea derivatives) .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C typical for acetamide-thiazole hybrids) .

- Stability Studies : Accelerated degradation under acidic/basic/oxidative conditions identifies labile groups (e.g., ureido bonds) .

Advanced: What structural modifications enhance selectivity for kinase targets like EGFR over homologous kinases (e.g., HER2)?

- Substituent Engineering : Replace m-tolyl with electron-withdrawing groups (e.g., -CF₃) to improve hydrophobic interactions in EGFR’s L858R mutant pocket .

- Linker Optimization : Shorten the acetamide spacer to reduce conformational flexibility and improve binding entropy .

- Crystallography : Use SHELX-refined X-ray structures ( ) to guide modifications at steric clash regions .

Basic: How is the compound’s solubility and bioavailability assessed preclinically?

- LogP Measurement : Shake-flask method or computational tools (e.g., PubChem-derived LogP = ~2.5) predict membrane permeability .

- PAMPA Assay : Evaluates passive diffusion across artificial membranes .

- Pharmacokinetic Profiling : In vivo studies in rodents measure Cₘₐₓ, t₁/₂, and AUC after oral/intravenous administration .

Advanced: How do tautomeric forms of the thiazole-ureido moiety influence bioactivity?

- Tautomer Stability Analysis : DFT calculations (e.g., Gaussian 09) compare energies of imino-oxo vs. amino-keto forms .

- X-ray Crystallography : Resolve tautomeric states in co-crystals with target proteins (e.g., EGFR) .

- pH-Dependent NMR : Track proton shifts in D₂O/CD₃OD to identify dominant tautomers under physiological conditions .

Advanced: What experimental controls are critical when evaluating off-target effects in kinase inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.